7-Chloro-1-[4-(propan-2-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Chloro-1-[4-(propan-2-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of chloro, phenyl, thiazolyl, and chromeno-pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-[4-(propan-2-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno-pyrrole structure, followed by the introduction of the chloro, phenyl, and thiazolyl groups through various substitution and coupling reactions. Common reagents used in these reactions include halogenating agents, thiazole derivatives, and phenyl ethers. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-[4-(propan-2-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as amines, ethers, or thiols.
Scientific Research Applications
7-Chloro-1-[4-(propan-2-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Researchers investigate its potential as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-Chloro-1-[4-(propan-2-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-[4-(propan-2-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: This compound itself.
Other chromeno-pyrrole derivatives: Compounds with similar core structures but different substituents.
Thiazole-containing compounds: Molecules that feature the thiazole ring but differ in other parts of the structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the chloro group may enhance its reactivity in certain reactions, while the thiazole ring may contribute to its biological activity.
Properties
Molecular Formula |
C23H17ClN2O4S |
---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
7-chloro-1-(4-propan-2-yloxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H17ClN2O4S/c1-12(2)29-15-6-3-13(4-7-15)19-18-20(27)16-11-14(24)5-8-17(16)30-21(18)22(28)26(19)23-25-9-10-31-23/h3-12,19H,1-2H3 |
InChI Key |
IJLWTAHQTWGFSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl |
Origin of Product |
United States |
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